molecular formula C5H9BrOS B14011495 2-(2-Bromoprop-2-enylsulfanyl)ethanol CAS No. 5310-34-9

2-(2-Bromoprop-2-enylsulfanyl)ethanol

Cat. No.: B14011495
CAS No.: 5310-34-9
M. Wt: 197.10 g/mol
InChI Key: BPHVSPAYNNPEDF-UHFFFAOYSA-N
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Description

2-(2-Bromoprop-2-enylsulfanyl)ethanol is an organosulfur compound featuring a brominated propenyl group (-CH₂-CBr=CH₂) linked via a sulfanyl (-S-) bridge to an ethanol moiety. However, direct studies on this compound are scarce, necessitating comparisons with structurally analogous compounds to infer its properties .

Properties

CAS No.

5310-34-9

Molecular Formula

C5H9BrOS

Molecular Weight

197.10 g/mol

IUPAC Name

2-(2-bromoprop-2-enylsulfanyl)ethanol

InChI

InChI=1S/C5H9BrOS/c1-5(6)4-8-3-2-7/h7H,1-4H2

InChI Key

BPHVSPAYNNPEDF-UHFFFAOYSA-N

Canonical SMILES

C=C(CSCCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoprop-2-enylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-bromo-2-propen-1-ol with thiourea, followed by hydrolysis to yield the desired product . Another method involves the reaction of 2-bromo-2-propen-1-ol with sodium sulfide in the presence of ethanol .

Industrial Production Methods

Industrial production of 2-(2-Bromoprop-2-enylsulfanyl)ethanol typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoprop-2-enylsulfanyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromoprop-2-enylsulfanyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoprop-2-enylsulfanyl)ethanol involves its interaction with various molecular targets. The bromine atom and sulfanyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-(2-Bromoprop-2-enylsulfanyl)ethanol and related compounds identified in the literature:

Compound Name Key Functional Groups Bromine Position Molecular Weight (g/mol) Notable Properties/Applications
2-(2-Bromoprop-2-enylsulfanyl)ethanol (Target) Sulfanyl, allylic bromide, ethanol Allylic (C2 of propenyl) Not reported Hypothesized reactivity in SN2 substitutions, polymer crosslinking
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Sulfanyl, triazole, aryl bromide, ethanol Aromatic (para position) ~488.4 (estimated) Antimicrobial/antifungal activity due to triazole and bromophenyl groups
1-(2-Bromophenyl)ethanol Aryl bromide, ethanol Aromatic (ortho position) 201.06 Intermediate in drug synthesis (e.g., β-blockers)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Ether, branched alkyl, ethanol None ~308.4 (estimated) Surfactant or emulsifier in industrial formulations
Key Observations:

Bromine Reactivity: The allylic bromide in the target compound is expected to exhibit higher reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to aryl bromides in compounds like (±)-2-{[4-(4-Bromophenyl)...} or 1-(2-Bromophenyl)ethanol . Allylic bromides are prone to elimination or polymerization under basic conditions, which may limit stability.

Sulfanyl vs. Ether/Oxygen Bridges: The sulfanyl group in the target compound enhances nucleophilicity compared to ether-linked analogs (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ). This could make it more reactive in thiol-ene click chemistry or metal coordination.

Biological Activity

2-(2-Bromoprop-2-enylsulfanyl)ethanol, a compound featuring a brominated propene moiety and a sulfanyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the bromine atom and the sulfanyl group is crucial for the modulation of these activities.

  • Antimicrobial Activity : Compounds with brominated moieties have been shown to disrupt microbial cell membranes, leading to increased permeability and cell lysis. The sulfanyl group may also contribute to the formation of reactive sulfur species that exert antimicrobial effects.
  • Antiviral Properties : Brominated compounds have been noted for their ability to inhibit viral replication by interfering with viral entry or replication processes. The specific mechanisms for 2-(2-Bromoprop-2-enylsulfanyl)ethanol require further investigation but may involve similar pathways.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

In Vitro Studies

A study investigating the cytotoxic effects of various sulfanyl-containing compounds found that 2-(2-Bromoprop-2-enylsulfanyl)ethanol exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating potent activity compared to control groups .

Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity .

Case Studies

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
CytotoxicityMCF-725
CytotoxicityA54930
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
AntiviralInfluenza (analog study)N/A

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